Reactivity Advantage in Reductions: 20-40× Rate Enhancement for Di-tert-butylmethylsilane over Di-tert-butylsilane
In the reduction of alkyl-substituted cyclohexanones, a direct head-to-head comparison demonstrates that di-tert-butylmethylsilane is 20 to 40 times more reactive than di-tert-butylsilane [1]. This dramatic difference in reaction rate is a direct consequence of the subtle change in steric bulk around the silicon center, providing a quantifiable basis for selecting the appropriate silane for specific synthetic transformations.
| Evidence Dimension | Reaction rate (relative reactivity) |
|---|---|
| Target Compound Data | Di-tert-butylsilane: baseline reactivity (1×) |
| Comparator Or Baseline | Di-tert-butylmethylsilane |
| Quantified Difference | 20× to 40× higher reactivity |
| Conditions | Reductions of alkyl-substituted cyclohexanones in acidic media |
Why This Matters
This 20-40× rate difference allows for process optimization, enabling faster reactions or the use of lower catalyst loadings, which directly impacts synthesis cost and efficiency in pharmaceutical or fine chemical manufacturing.
- [1] Doyle, M. P.; West, C. T. Hindered organosilicon compounds. Synthesis and properties of di-tert-butyl-, di-tert-butylmethyl-, and tri-tert-butylsilanes. Journal of the American Chemical Society, 1975, 97, 13, 3777-3782. View Source
